2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione
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Overview
Description
2-(2-Bicyclo[221]hept-5-enylmethyl)isoindole-1,3-dione is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with phthalic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with the temperature maintained between 60°C and 80°C. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and solvent flow rates. The final product is purified using large-scale chromatographic techniques or crystallization methods to ensure high purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C to room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in anhydrous conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the development of novel polymers and materials with unique properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including anti-inflammatory, anticancer, or antimicrobial activities. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
- Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
- Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
Uniqueness
2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione is unique due to its isoindole-1,3-dione moiety, which imparts distinct chemical reactivity and biological activity compared to other bicyclic compounds. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
56384-98-6 |
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Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H15NO2/c18-15-13-3-1-2-4-14(13)16(19)17(15)9-12-8-10-5-6-11(12)7-10/h1-6,10-12H,7-9H2 |
InChI Key |
YTEHQZDHWWLTII-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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